An In-depth Technical Guide to the Chemical Properties of 2-(2-Chloroethoxy)-2-methyl-propane
An In-depth Technical Guide to the Chemical Properties of 2-(2-Chloroethoxy)-2-methyl-propane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(2-Chloroethoxy)-2-methyl-propane (CAS No. 17229-11-7). This bifunctional molecule, containing both a sterically hindered ether linkage and a primary alkyl chloride, presents unique characteristics relevant to organic synthesis and drug development. This document summarizes its known physical and chemical properties, outlines a detailed experimental protocol for its likely synthesis via the Williamson ether synthesis, and explores its potential reactivity. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams to facilitate understanding.
Chemical Identity and Physical Properties
2-(2-Chloroethoxy)-2-methyl-propane, also known as ethylene chlorohydrin t-butyl ether, is an organic compound with the molecular formula C₆H₁₃ClO.[1] Its structure features a tert-butyl group linked via an ether oxygen to a 2-chloroethyl group. This combination of a bulky, acid-labile ether and a reactive alkyl halide makes it a potentially useful building block in organic chemistry.
Table 1: Chemical Identifiers and Computed Physical Properties of 2-(2-Chloroethoxy)-2-methyl-propane
| Property | Value | Source |
| IUPAC Name | 2-(2-chloroethoxy)-2-methylpropane | PubChem[1] |
| Synonyms | Ethylene chlorohydrin t-butyl ether, Propane, 2-(2-chloroethoxy)-2-methyl- | PubChem[1] |
| CAS Number | 17229-11-7 | PubChem[1] |
| Molecular Formula | C₆H₁₃ClO | PubChem[1] |
| Molecular Weight | 136.62 g/mol | PubChem[1] |
| Monoisotopic Mass | 136.0654927 Da | PubChem[1] |
| XLogP3 | 1.7 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
Spectroscopic Characterization (Predicted)
Experimental spectra for 2-(2-Chloroethoxy)-2-methyl-propane are not widely published. However, based on the known spectral properties of analogous t-butyl ethers and chloroalkanes, a predicted spectroscopic profile can be constructed.[2][3][4][5][6][7][8]
Table 2: Predicted Spectroscopic Data for 2-(2-Chloroethoxy)-2-methyl-propane
| Technique | Expected Peaks / Signals |
| ¹H NMR | - Singlet, ~1.2 ppm (9H, -C(CH₃)₃) - Triplet, ~3.6 ppm (2H, -O-CH₂-) - Triplet, ~3.7 ppm (2H, -CH₂-Cl) |
| ¹³C NMR | - ~28 ppm (-C(C H₃)₃) - ~65 ppm (-O-C H₂-) - ~43 ppm (-C H₂-Cl) - ~75 ppm (-C (CH₃)₃) |
| IR Spectroscopy | - Strong C-O stretch: ~1100-1150 cm⁻¹[2][3][9] - C-H stretch (sp³): ~2850-3000 cm⁻¹[3] - C-Cl stretch: ~650-750 cm⁻¹ |
| Mass Spectrometry | - Weak molecular ion peak (M⁺) at m/z 136/138 (due to ³⁵Cl/³⁷Cl isotopes in a ~3:1 ratio).[10] - Prominent base peak at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺.[11][12][13] - Other fragments from alpha-cleavage and loss of chloroethene. |
Synthesis Protocol: Williamson Ether Synthesis
The most logical and widely used method for preparing unsymmetrical ethers like 2-(2-Chloroethoxy)-2-methyl-propane is the Williamson ether synthesis.[14][15][16] This Sₙ2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide.[16][17] To avoid a competing elimination reaction, which is prevalent with tertiary alkyl halides, the synthetic strategy must involve the tert-butoxide as the nucleophile and a 2-haloethanol derivative as the electrophile.[15][18]
Detailed Methodology
Reaction Scheme: (CH₃)₃CONa + BrCH₂CH₂Cl → (CH₃)₃COCH₂CH₂Cl + NaBr
Materials:
-
Sodium tert-butoxide (t-BuONa)
-
1-Bromo-2-chloroethane
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Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[19]
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium tert-butoxide to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous THF to the flask and stir the suspension.
-
Reagent Addition: Cool the flask in an ice-water bath. Dissolve 1-bromo-2-chloroethane in anhydrous THF and add it dropwise to the stirred suspension of sodium tert-butoxide over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by fractional distillation under reduced pressure to yield pure 2-(2-Chloroethoxy)-2-methyl-propane.
Synthesis Workflow Diagram
References
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- 2. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 3. fiveable.me [fiveable.me]
- 4. tert-Butyl methyl ether(1634-04-4) 1H NMR [m.chemicalbook.com]
- 5. tert-Butyl methyl ether(1634-04-4) 13C NMR spectrum [chemicalbook.com]
- 6. tert-Butyl ethyl ether(637-92-3) 1H NMR spectrum [chemicalbook.com]
- 7. tert-Butyl ethyl ether(637-92-3) 13C NMR spectrum [chemicalbook.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 13. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. doubtnut.com [doubtnut.com]
- 19. Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]
